C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide
Brand Name:
Vulcanchem
CAS No.:
189633-60-1
VCID:
VC0071798
InChI:
InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C15H21NO11
Molecular Weight:
391.329
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide
CAS No.: 189633-60-1
Cat. No.: VC0071798
Molecular Formula: C15H21NO11
Molecular Weight: 391.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189633-60-1 |
|---|---|
| Molecular Formula | C15H21NO11 |
| Molecular Weight | 391.329 |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1 |
| Standard InChI Key | UQCDSFPUJABSNF-NLRWUALESA-N |
| SMILES | CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator